molecular formula C21H30ClNO3 B12352322 25iP-NBOMe Hydrochloride

25iP-NBOMe Hydrochloride

Cat. No.: B12352322
M. Wt: 379.9 g/mol
InChI Key: MPKOBMNKXXJHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 25iP-NBOMe Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxy-4-propan-2-ylbenzaldehyde and 2-methoxybenzylamine.

    Formation of the Intermediate: The aldehyde group of 2,5-dimethoxy-4-propan-2-ylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Condensation Reaction: The intermediate alcohol is then condensed with 2-methoxybenzylamine in the presence of a suitable catalyst to form the final product, 25iP-NBOMe.

    Hydrochloride Formation: The free base of 25iP-NBOMe is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

25iP-NBOMe Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C21H30ClNO3

Molecular Weight

379.9 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C21H29NO3.ClH/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H

InChI Key

MPKOBMNKXXJHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.